1-[4-(Trifluoromethyl)phenoxy]propan-2-one
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Overview
Description
1-[4-(Trifluoromethyl)phenoxy]propan-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethyl)phenoxy]propan-2-one typically involves the introduction of the trifluoromethyl group into the phenoxy ring, followed by the attachment of the propan-2-one moiety. Common synthetic routes include:
Aromatic Coupling Reactions: This method involves the coupling of a trifluoromethylated aromatic compound with a suitable phenol derivative under specific reaction conditions.
Radical Trifluoromethylation: This approach utilizes radical intermediates to introduce the trifluoromethyl group into the aromatic ring.
Nucleophilic Trifluoromethylation: This method involves the use of nucleophilic trifluoromethylating agents to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)phenoxy]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like trifluoromethylsilane and sodium trifluoroacetate are commonly employed.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(Trifluoromethyl)phenoxy]propan-2-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenoxy]propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Trifluoromethyl)phenoxy]propan-2-one can be compared with other trifluoromethylated compounds, such as:
Fluoxetine: An antidepressant drug with a similar trifluoromethylphenoxy structure.
Travoprost: A prostaglandin analogue used in the treatment of glaucoma.
Uniqueness
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the propan-2-one moiety, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenoxy]propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-8(3-5-9)10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWTZBKJCXMTDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612442 |
Source
|
Record name | 1-[4-(Trifluoromethyl)phenoxy]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036762-58-9 |
Source
|
Record name | 1-[4-(Trifluoromethyl)phenoxy]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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